molecular formula C17H21N3O4S B15119921 6-Methoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole

6-Methoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole

Cat. No.: B15119921
M. Wt: 363.4 g/mol
InChI Key: LTCKXIBIQMXGAM-UHFFFAOYSA-N
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Description

6-Methoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with methoxy and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of o-aminothiophenol with a suitable carbonyl compound under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Morpholine Groups: The morpholine groups can be introduced through nucleophilic substitution reactions, where the benzothiazole derivative reacts with morpholine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the morpholine moiety can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Hydroxylated morpholine derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone
  • Morpholine-containing heterocyclic systems

Uniqueness

6-Methoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H21N3O4S

Molecular Weight

363.4 g/mol

IUPAC Name

[4-(6-methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H21N3O4S/c1-22-12-2-3-13-15(10-12)25-17(18-13)20-6-9-24-14(11-20)16(21)19-4-7-23-8-5-19/h2-3,10,14H,4-9,11H2,1H3

InChI Key

LTCKXIBIQMXGAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCOC(C3)C(=O)N4CCOCC4

Origin of Product

United States

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